1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a morpholine ring, a propyl chain, and an oxopropyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, including the formation of the imidazo[2,1-f]purine core and subsequent functionalization. The synthetic routes often require specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pressure are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C19H26N6O4 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
4,7-dimethyl-6-(3-morpholin-4-ylpropyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H26N6O4/c1-13-11-24-15-16(21(3)19(28)25(17(15)27)12-14(2)26)20-18(24)23(13)6-4-5-22-7-9-29-10-8-22/h11H,4-10,12H2,1-3H3 |
InChI Key |
OADZYGFDBWASBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)C)C |
Origin of Product |
United States |
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